3,4-Dimethyl-5-nitroaniline
Overview
Description
3,4-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-nitroaniline typically involves nitration and subsequent reduction processes. One common method is the nitration of 3,4-dimethylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 3,4-Dimethyl-5-aminoaniline.
Substitution: Meta-substituted derivatives such as 3,4-dimethyl-5-bromoaniline.
Oxidation: 3,4-Dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, potentially resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroaniline: Lacks the methyl groups, affecting its solubility and reactivity.
2,4-Dimethyl-6-nitroaniline: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-5-nitroaniline is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct chemical properties.
Properties
IUPAC Name |
3,4-dimethyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWBVBRBWPHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495489 | |
Record name | 3,4-Dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64823-22-9 | |
Record name | 3,4-Dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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